Di-t-butyl diazomalonate
Overview
Description
Preparation Methods
Di-t-butyl diazomalonate can be synthesized through a diazo transfer reaction. One common method involves the reaction of di-t-butyl malonate with p-toluenesulfonyl azide in the presence of a phase-transfer catalyst such as methyltri-n-octylammonium chloride. The reaction is carried out in dichloromethane with aqueous sodium hydroxide as the base . The mixture is stirred under argon, and the product is isolated by distillation under reduced pressure .
Chemical Reactions Analysis
Di-t-butyl diazomalonate undergoes various types of chemical reactions, including:
Cyclopropanation: In the presence of rhodium(II) catalysts, this compound can react with alkenes to form cyclopropane derivatives.
Ylide Formation: It can react with cyclopenta[b]thiophenes to form thiophenium ylides, which can undergo rearrangement to form heterocycles.
Insertion Reactions: The compound can participate in carbon insertion reactions, where the diazo group is inserted into C-H or C-C bonds.
Common reagents used in these reactions include rhodium(II) acetate, rhodium(II) hexanoate, and various alkenes and thiophenes . Major products formed from these reactions include cyclopropanes, ylides, and heterocycles .
Scientific Research Applications
Di-t-butyl diazomalonate has several applications in scientific research:
Organic Synthesis: It is used in the synthesis of cyclopropane derivatives, which are important intermediates in the production of pharmaceuticals and agrochemicals.
Material Science: It is used in the synthesis of polymers and other materials through multicomponent reactions involving diazo compounds.
Mechanism of Action
The mechanism of action of di-t-butyl diazomalonate involves the generation of a reactive carbene intermediate upon the loss of nitrogen gas (N2). This carbene can then insert into various bonds, such as C-H or C-C bonds, leading to the formation of new chemical structures . The molecular targets and pathways involved depend on the specific reaction conditions and the substrates used.
Comparison with Similar Compounds
Di-t-butyl diazomalonate is similar to other diazo compounds, such as ethyl diazoacetate and diazomethane. it is unique in its ability to form stable ylides and its high reactivity in cyclopropanation reactions . Other similar compounds include:
Properties
IUPAC Name |
ditert-butyl 2-diazopropanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O4/c1-10(2,3)16-8(14)7(13-12)9(15)17-11(4,5)6/h1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXYMTVAHQNMICF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(=[N+]=[N-])C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60450966 | |
Record name | (1E)-1,3-Di-tert-butoxy-2-diazonio-3-oxoprop-1-en-1-olate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60450966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35207-75-1 | |
Record name | 1,3-Bis(1,1-dimethylethyl) 2-diazopropanedioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35207-75-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 138650 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035207751 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC138650 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138650 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (1E)-1,3-Di-tert-butoxy-2-diazonio-3-oxoprop-1-en-1-olate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60450966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-di-tert-butyl 2-diazopropanedioate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Feasible Synthetic Routes
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